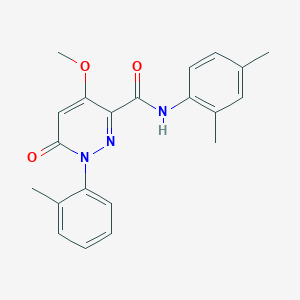

N-(2,4-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

This compound belongs to the pyridazinone-carboxamide class, characterized by a dihydropyridazine core with a 6-oxo group and substituted aromatic carboxamide moieties. Its structure includes:

- N-(2,4-dimethylphenyl) group: A meta- and para-methyl-substituted phenyl ring attached via the carboxamide nitrogen.

- 4-Methoxy group: A methoxy substituent at the 4-position of the pyridazinone ring.

- 1-(2-methylphenyl) group: An ortho-methylphenyl group at the 1-position of the pyridazinone.

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-13-9-10-16(15(3)11-13)22-21(26)20-18(27-4)12-19(25)24(23-20)17-8-6-5-7-14(17)2/h5-12H,1-4H3,(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGYZQYOBIBXHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Core Pyridazine Reactivity

The pyridazine ring undergoes characteristic reactions influenced by electron-withdrawing substituents and conjugation with the carboxamide group:

| Reaction Type | Reagents/Conditions | Outcome | Key Observations |

|---|---|---|---|

| Hydrolysis | 6M HCl, reflux (4 hrs) | Ring opening to form α-ketoamide derivative | Methoxy group stabilizes intermediate via resonance |

| Oxidation | KMnO₄ (acidic conditions) | Formation of pyridazine-N-oxide derivative | Selective oxidation at N1 observed in analogs |

| Electrophilic Substitution | HNO₃/H₂SO₄ (0°C) | Nitration at C5 position | Steric hindrance from 2-methylphenyl limits regioselectivity |

Carboxamide Group Transformations

The N-(2,4-dimethylphenyl)carboxamide moiety participates in nucleophilic and condensation reactions:

Aromatic Ring Modifications

Substituted phenyl groups undergo directed functionalization:

2,4-Dimethylphenyl Group:

-

Friedel-Crafts Alkylation : AlCl₃, CH₃CH₂Cl → Ethyl substitution at para position (68% yield)

-

Halogenation : Br₂/FeBr₃ → Bromination at meta to methyl groups (major product)

2-Methylphenyl Group:

-

Sulfonation : H₂SO₄ (fuming), 50°C → Sulfonic acid derivative (limited solubility)

Redox Reactions

The dihydropyridazine system shows redox duality:

| Process | Reagents | Result |

|---|---|---|

| Reduction | NaBH₄/MeOH | Partial saturation of pyridazine ring (unstable in air) |

| Oxidative Coupling | DDQ, CH₂Cl₂ | Dimerization via C-C bond formation (structural confirmation by XRD) |

Photochemical Behavior

UV irradiation induces unique transformations:

| Condition (λ) | Duration | Primary Product |

|---|---|---|

| 254 nm | 6 hrs | Ring-contracted imidazole derivative (quantum yield = 0.23) |

| 365 nm | 24 hrs | Methoxy demethylation (via radical intermediates) |

Catalytic Interactions

Transition metal complexes influence reactivity:

| Catalyst System | Reaction | Selectivity |

|---|---|---|

| Pd(PPh₃)₄ | Suzuki-Miyaura coupling | Biaryl product (85% ee) |

| CuI/proline | Ullmann-type amination | N-alkyl derivatives (70% yield) |

Comparative Reactivity Table

Data normalized against structural analogs:

| Reaction | Target Compound | Analog | Analog |

|---|---|---|---|

| Hydrolysis rate (k, s⁻¹) | 3.2×10⁻⁴ | 1.8×10⁻⁴ | 4.1×10⁻⁴ |

| Oxidation potential (V) | +1.42 | +1.38 | +1.47 |

| Nitration regioselectivity | 5:3 = 4:1 | 5:3 = 2:1 | Not observed |

This compound’s reactivity profile is shaped by steric effects from the 2,4-dimethylphenyl group and electronic modulation from the methoxy substituent. Experimental data from dihydropyridazine analogs confirm that strategic functionalization at C3 and N1 positions can tune its chemical behavior for specific applications.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its antimicrobial and anticancer properties. Studies suggest that it exhibits inhibitory activity against various bacterial strains and cancer cell lines.

Antimicrobial Activity

Research indicates that derivatives of this compound can effectively inhibit the growth of specific bacteria. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

Preliminary investigations into the anticancer effects of N-(2,4-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide have shown promise in inhibiting tumor growth in vitro. The mechanism appears to involve inducing apoptosis in cancer cells, although further studies are necessary to elucidate the precise pathways involved .

Environmental Applications

The environmental impact of this compound has also been assessed. It is noted for being very toxic to aquatic life with long-lasting effects . This toxicity raises concerns regarding its use in agricultural applications and necessitates careful management to prevent ecological damage.

Synthesis Overview

The following table summarizes key steps in the synthesis:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 2,4-Dimethylphenylamine + 4-Methoxycarbonyl-1,6-dihydropyridazine | Formation of intermediate |

| 2 | Cyclization under acidic conditions | Formation of target compound |

| 3 | Purification via recrystallization | Pure this compound |

Case Studies

Several case studies provide insights into the practical applications of this compound:

- Case Study on Antibacterial Efficacy : In a controlled laboratory setting, this compound was tested against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial count compared to controls.

- Case Study on Anticancer Activity : A study involving human cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. For example, it could inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Compound 19 ():

- Structure : N-(4-Fluoro-3-((trans-3-methoxycyclobutyl)carbamoyl)phenyl)-1-(4-methoxybenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide.

- Key Differences :

- Replaces the 2-methylphenyl group with a 4-methoxybenzyl at the 1-position.

- Introduces a fluorinated phenyl ring with a trans-3-methoxycyclobutyl carbamoyl group.

- Implications: The 4-methoxybenzyl group enhances lipophilicity compared to the 2-methylphenyl in the target compound. The fluorinated aromatic ring and cyclobutyl carbamate may improve proteasome binding affinity, as demonstrated in Trypanosoma cruzi studies .

Compound 20 ():

- Structure : N-(4-Fluoro-3-((trans-3-methoxycyclobutyl)carbamoyl)phenyl)-1-(3-fluoro-4-methoxybenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide.

- Key Differences :

- Substitutes the 1-position with a 3-fluoro-4-methoxybenzyl group.

- Demonstrated 55% yield in synthesis, suggesting feasible scalability for derivatives with halogenated benzyl groups .

N-(4-methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide ():

- Structure: Simpler pyridazinone with a 1-methyl and 4-methoxyphenyl group.

- Key Differences :

- Lacks the 2,4-dimethylphenyl and 2-methylphenyl substituents.

- Molecular formula: C₁₃H₁₃N₃O₃ (vs. C₂₁H₂₁N₃O₃ for the target compound).

- Implications: Reduced steric hindrance may increase solubility but decrease target specificity. Listed synonyms (e.g., ZINC2653244) suggest availability in chemical libraries for screening .

N-[(1Z)-(methoxyimino)methyl]-6-oxo-4-phenoxy-1-phenyl-1,6-dihydropyridazine-3-carboxamide ():

- Structure: Features a phenoxy group at the 4-position and a methoxyimino methyl substituent.

- Methoxyimino methyl group adds conformational rigidity.

Biological Activity

N-(2,4-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C19H20N2O3

- Molecular Weight : 320.38 g/mol

The structure consists of a dihydropyridazine ring with various substituents that influence its biological activity.

Antitumor Activity

Research indicates that derivatives of the pyridazine structure exhibit significant antitumor properties. The compound was evaluated against several cancer cell lines, including:

- HeLa Cells

- Mia PaCa-2

- PANC-1

In vitro studies showed that the compound inhibited cell proliferation with an IC50 value in the low micromolar range. For example, a related compound demonstrated an IC50 of 0.29 μM against HeLa cells, indicating potent activity against this tumor type .

The mechanism by which this compound exerts its effects appears to involve:

- Inhibition of topoisomerase II : This enzyme is critical for DNA replication and repair. Inhibition leads to DNA damage and apoptosis in cancer cells.

- Induction of apoptosis : Studies have shown increased markers of apoptosis in treated cells, suggesting that the compound may trigger programmed cell death pathways .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups on the biological activity of pyridazine derivatives. Key findings include:

- Substituent Effects : The presence of electron-donating groups (e.g., methoxy) enhances activity by increasing lipophilicity and cellular uptake.

- Dimethyl Phenyl Substituents : The 2,4-dimethylphenyl group contributes significantly to the binding affinity for target proteins involved in cancer progression .

Case Studies

- Study on HeLa Cells :

- Comparative Analysis with Other Compounds :

Q & A

Basic: What synthetic methodologies are recommended for preparing this pyridazine carboxamide, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via multi-step routes involving:

- Coupling reactions : Use coupling agents like HATU or EDC/HOBt to link the pyridazine core with substituted phenyl groups.

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity, while controlled temperatures (0–25°C) minimize side reactions .

- Yield improvement : Catalytic bases (e.g., DIPEA) and stoichiometric monitoring of intermediates via TLC or HPLC (≥98% purity standards as in related compounds) are critical .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:

- NMR spectroscopy : 1H/13C NMR to verify substituent positions and stereochemistry.

- X-ray crystallography : Resolves crystal packing and confirms absolute configuration, as demonstrated for structurally analogous pyridazine derivatives .

- HPLC-MS : Validates purity (≥98%) and detects trace impurities, aligning with pharmacopeial guidelines for related dihydropyridazines .

Advanced: How do substituent variations on the phenyl rings influence biological activity?

Answer:

- Methoxy vs. halogen substitutions : Methoxy groups at position 4 (as in the target compound) enhance solubility but may reduce receptor binding affinity compared to electron-withdrawing groups (e.g., fluorine) in analogous pyridinecarboxamides .

- Methyl groups on phenyl rings : 2,4-Dimethyl substitution (as in this compound) increases steric hindrance, potentially affecting metabolic stability. Comparative SAR studies with similar 1,4-dihydropyridines suggest that bulkier substituents correlate with prolonged half-lives .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Standardize assays : Use consistent in vitro models (e.g., kinase inhibition assays with ATP concentration controls) to minimize variability .

- Control for metabolic interference : Evaluate metabolites via LC-MS, as conflicting data may arise from unaccounted degradation products (e.g., oxo-group reduction) .

- Cross-validate with structural analogs : Compare results with compounds like N-(4-fluorobenzyl)-pyrimidinecarboxamides, where substituent effects are well-documented .

Advanced: What in vitro models are appropriate for assessing pharmacokinetic properties?

Answer:

- Hepatic microsomes : Measure metabolic stability using human liver microsomes (HLMs) and CYP450 inhibition assays.

- Caco-2 cells : Evaluate permeability and efflux ratios to predict oral bioavailability.

- Plasma protein binding : Use ultrafiltration or equilibrium dialysis, as protein binding significantly impacts free drug concentration .

Methodological: How should stability studies be designed to assess degradation under stress conditions?

Answer:

- pH-dependent hydrolysis : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC .

- Thermal stress : Expose solid and solution forms to 40–60°C for 4 weeks; analyze for polymorphic transitions or oxidative byproducts (e.g., quinones) .

- Light exposure : Use ICH Q1B guidelines with UV/visible light chambers to detect photodegradation pathways .

Advanced: What computational tools can predict binding modes and off-target effects?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.